molecular formula C34H52N8O12 B15167472 L-Leucyl-L-alanyl-L-tyrosyl-L-threonyl-L-prolyl-L-asparaginyl-L-serine CAS No. 649560-79-2

L-Leucyl-L-alanyl-L-tyrosyl-L-threonyl-L-prolyl-L-asparaginyl-L-serine

Katalognummer: B15167472
CAS-Nummer: 649560-79-2
Molekulargewicht: 764.8 g/mol
InChI-Schlüssel: UHXYABKTXAGZLA-MSSNVOTJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Leucyl-L-alanyl-L-tyrosyl-L-threonyl-L-prolyl-L-asparaginyl-L-serine is a peptide composed of eight amino acids Peptides like this one are essential in various biological processes and have significant roles in biochemistry and medicine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-alanyl-L-tyrosyl-L-threonyl-L-prolyl-L-asparaginyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Activation of the resin: The resin is activated to allow the first amino acid to attach.

    Coupling reactions: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.

    Deprotection steps: Protecting groups on the amino acids are removed to allow the next amino acid to couple.

    Cleavage from the resin: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput production of peptides.

Analyse Chemischer Reaktionen

Types of Reactions

L-Leucyl-L-alanyl-L-tyrosyl-L-threonyl-L-prolyl-L-asparaginyl-L-serine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like tyrosine and threonine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups or modified amino acids.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Various reagents, depending on the desired modification, can be used under controlled conditions.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Wissenschaftliche Forschungsanwendungen

L-Leucyl-L-alanyl-L-tyrosyl-L-threonyl-L-prolyl-L-asparaginyl-L-serine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein interactions.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Wirkmechanismus

The mechanism of action of L-Leucyl-L-alanyl-L-tyrosyl-L-threonyl-L-prolyl-L-asparaginyl-L-serine depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with other proteins, thereby influencing cellular pathways. The molecular targets and pathways involved can vary, but common targets include enzymes, receptors, and ion channels.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Alanyl-L-tyrosine: A dipeptide with similar amino acid composition but shorter chain length.

    L-Leucyl-L-tyrosine: Another dipeptide with a similar sequence but lacking the additional amino acids present in L-Leucyl-L-alanyl-L-tyrosyl-L-threonyl-L-prolyl-L-asparaginyl-L-serine.

Uniqueness

This compound is unique due to its specific sequence and length, which confer distinct biochemical properties and potential applications. Its combination of hydrophobic and hydrophilic amino acids allows it to interact with a variety of biological molecules, making it versatile in research and therapeutic contexts.

Eigenschaften

CAS-Nummer

649560-79-2

Molekularformel

C34H52N8O12

Molekulargewicht

764.8 g/mol

IUPAC-Name

(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C34H52N8O12/c1-16(2)12-21(35)29(48)37-17(3)28(47)38-22(13-19-7-9-20(45)10-8-19)31(50)41-27(18(4)44)33(52)42-11-5-6-25(42)32(51)39-23(14-26(36)46)30(49)40-24(15-43)34(53)54/h7-10,16-18,21-25,27,43-45H,5-6,11-15,35H2,1-4H3,(H2,36,46)(H,37,48)(H,38,47)(H,39,51)(H,40,49)(H,41,50)(H,53,54)/t17-,18+,21-,22-,23-,24-,25-,27-/m0/s1

InChI-Schlüssel

UHXYABKTXAGZLA-MSSNVOTJSA-N

Isomerische SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N)O

Kanonische SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.